B2 Receptor Binding Affinity and Selectivity Profile
Labradimil exhibits potent and selective binding to the bradykinin B2 receptor with a Ki of 0.54 nM . This sub-nanomolar affinity is comparable to that of native bradykinin at the B2 receptor but is achieved without the confounding B1 receptor activation associated with bradykinin. While native bradykinin binds to both B1 and B2 receptor subtypes, Labradimil was specifically designed for B2 receptor selectivity [1]. For comparative context, the highly selective B1 receptor agonist Lys-[Des-Arg⁹]-Bradykinin exhibits Ki values of 0.12 nM at B1 receptors but > 30,000 nM at B2 receptors, illustrating the subtype selectivity achievable with engineered bradykinin analogs .
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.54 nM at bradykinin B2 receptor |
| Comparator Or Baseline | Bradykinin: Ki ~0.1-1 nM at B2 receptor; also activates B1 receptor. Lys-[Des-Arg⁹]-Bradykinin: Ki = 0.12 nM at B1 receptor, > 30,000 nM at B2 receptor (for selectivity context) |
| Quantified Difference | Not directly comparable head-to-head in same assay; Labradimil retains B2 potency of bradykinin while engineered for B2 selectivity and peptidase resistance |
| Conditions | In vitro radioligand binding assay |
Why This Matters
High B2 receptor potency ensures that Labradimil achieves effective BBB permeabilization at low, pharmacologically relevant concentrations, while B2 selectivity minimizes off-target signaling through B1 receptors that could confound experimental interpretation.
- [1] Emerich DF, et al. The development of the bradykinin agonist labradimil as a means to increase the permeability of the blood-brain barrier: from concept to clinical evaluation. Clin Pharmacokinet. 2001;40(2):105-123. View Source
